Profoxydim lithium salt CAS 281664-76-4 chemical properties
Profoxydim lithium salt CAS 281664-76-4 chemical properties
Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Analytical Chemists, and Drug Development Scientists[1]
Chemical Identity & Molecular Architecture[2][3]
Profoxydim lithium (CAS 281664-76-4) represents the stabilized salt form of the cyclohexanedione oxime herbicide profoxydim.[1] While the parent compound (free acid, CAS 139001-49-3) functions as a potent Acetyl-CoA Carboxylase (ACCase) inhibitor, the lithium salt variant is frequently utilized in high-precision analytical standards and specific formulation contexts due to its altered physicochemical profile, particularly regarding solubility and ionic dissociation.[1]
Structural Specifications
The molecule is characterized by a cyclohexanedione ring coupled with an oxime ether side chain. This structure allows for keto-enol tautomerism, a critical factor in chromatographic behavior.
| Property | Specification |
| Chemical Name | Lithium 2-[1-[2-(4-chlorophenoxy)propoxyimino]butyl]-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one |
| CAS Number | 281664-76-4 |
| Molecular Formula | C₂₄H₃₁ClLiNO₄S |
| Molecular Weight | 471.97 g/mol |
| Appearance | White to off-white powder |
| Solubility (Water) | ~56 g/L at 20°C (significantly higher than the free acid's ~0.53 g/L) |
| Melting Point | ~208°C (with decomposition) |
| Chirality | Contains two chiral centers; commercial synthesis typically yields a mixture of stereoisomers.[1][2][3][4] |
The Lithium Advantage
The utilization of the lithium counterion serves a distinct functional purpose in research applications:
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Enhanced Solubility: The lithium salt exhibits a water solubility approximately 100-fold higher than the free acid. This facilitates the preparation of highly concentrated aqueous stock solutions without the need for excessive organic co-solvents (like DMSO), which can be cytotoxic in biological assays.
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Ionic Dissociation: In aqueous media, the salt rapidly dissociates to release the active profoxydim anion. This anionic form is the biologically active species that binds to the ACCase enzyme.
Mechanism of Action: ACCase Inhibition
Profoxydim functions as a graminicide by specifically targeting the plastidic isoform of Acetyl-CoA Carboxylase (ACCase) in grasses (Poaceae).[1] It is ineffective against dicots because their plastidic ACCase is prokaryotic-like (multisubunit) and lacks the specific binding pocket required for cyclohexanedione interaction.[1]
Molecular Pathway
The herbicide acts as a reversible inhibitor of the carboxyltransferase (CT) domain of the eukaryotic ACCase. By occupying the active site, it prevents the transfer of the carboxyl group from biotin to Acetyl-CoA, effectively halting the production of Malonyl-CoA. This blockade stops de novo fatty acid biosynthesis, leading to the depletion of membrane lipids and eventual cell death in meristematic tissues.
Pathway Visualization
The following diagram illustrates the specific blockade point within the lipid biosynthesis pathway.
Figure 1: Mechanism of Action. Profoxydim competitively binds to the CT domain of ACCase, preventing the conversion of Acetyl-CoA to Malonyl-CoA, the rate-limiting step in lipid synthesis.[1]
Physicochemical Stability & Handling[1]
Researchers must treat Profoxydim lithium as a labile compound . Its stability is compromised by light and pH extremes. Failure to observe these protocols will result in the generation of degradation products (e.g., imines, oxazoles) that can confound analytical results.
Photodegradation
Profoxydim is highly sensitive to UV radiation.
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Half-life: < 2.4 hours in aqueous solution under simulated sunlight.[1]
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Protocol: All handling must occur under amber light or in amber glassware. Autosampler vials must be amber-colored.[1]
Hydrolytic Stability
The oxime ether linkage is susceptible to hydrolysis, particularly in acidic environments (pH < 4).
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Storage: Store the solid salt at -20°C.
-
Solution Stability: Aqueous working solutions should be prepared fresh daily. If storage is necessary, maintain at pH 7–9 at 4°C to maximize the stability of the anionic form.
Tautomerism
In solution, profoxydim exists in equilibrium between keto and enol forms.[5]
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Chromatographic Impact: This can lead to peak broadening or splitting in HPLC.
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Mitigation: The use of acidified mobile phases (e.g., 0.1% Formic Acid) in LC-MS helps stabilize the ionization state, though it accelerates degradation. Therefore, rapid analysis after injection is required.
Analytical Methodologies: LC-MS/MS Workflow
The quantification of Profoxydim lithium in biological matrices (plant tissue, soil, or water) requires a rigorous extraction and detection workflow. The gold standard is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1]
Method Development Strategy
Due to the ionic nature of the lithium salt, the analyte is detected as the profoxydim anion (negative mode) or the protonated parent (positive mode) depending on the mobile phase pH. Positive mode (ESI+) is generally preferred for sensitivity.
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Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7µm particle size).
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Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]
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Transitions (MRM): Monitor the parent ion (m/z ~466 for the protonated free acid form) to specific fragment ions (e.g., m/z 466 -> 324).
Analytical Workflow Diagram
Figure 2: Validated Analytical Workflow. Note the specific cleanup step (dSPE) which is critical for removing chlorophyll from plant matrices that would otherwise suppress the MS signal.
Experimental Protocols
Preparation of Analytical Stock Solution
Objective: Create a stable 1000 mg/L reference standard.
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Weighing: Accurately weigh 10.0 mg of Profoxydim Lithium salt into a 10 mL amber volumetric flask.
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Note: Correct for the lithium salt molecular weight (471.[7]97) vs the free acid (466.04) if reporting concentration as "profoxydim equivalents."
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Calculation: Masssalt = Masstarget_acid × (471.97 / 466.04).
-
-
Dissolution: Add 5 mL of Acetonitrile (HPLC Grade). Sonicate for 2 minutes.
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Why Acetonitrile? While water soluble, hydrolysis is slower in acetonitrile.
-
-
Dilution: Make up to volume with water.
-
Storage: Transfer to aliquots in amber vials. Store at -20°C. Stability: 1 month.
QuEChERS Extraction (Plant Matrix)
Objective: Extract residues while minimizing co-extraction of interfering compounds.[1]
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Homogenize 10 g of sample (e.g., rice leaves) with liquid nitrogen.
-
Add 10 mL of Acetonitrile (acidified with 1% acetic acid).
-
Vortex vigorously for 1 minute.
-
Add Salts: 4 g MgSO₄ and 1 g NaCl.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Cleanup (dSPE): Transfer 1 mL of supernatant to a tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine).
-
Caution: PSA removes fatty acids but can also bind acidic herbicides. Ensure the extract pH remains slightly acidic or validate recovery. If recovery is low, use only C18 sorbent and omit PSA.
-
-
Filter (0.22 µm PTFE) and inject into LC-MS/MS.
References
-
European Food Safety Authority (EFSA). (2011). Conclusion on the peer review of the pesticide risk assessment of the active substance profoxydim. EFSA Journal. [Link][1]
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Takano, H. K., et al. (2021).[8][9] ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship.[8][9][10] Scientia Agricola. [Link]
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Cervantes-Díaz, A., et al. (2024).[6][10][12][13] Stereoisomeric separation of the chiral herbicide profoxydim and residue method development in rice by QuEChERS and LC-MS/MS.[13] Food Chemistry.[6][13] [Link]
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PubChem. (2025).[14] Profoxydim lithium salt (Compound Summary).[15][14][2][7] National Library of Medicine. [Link][1]
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